molecular formula C26H22N2O2S2 B11516149 2-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione

2-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11516149
M. Wt: 458.6 g/mol
InChI Key: FTJZWBSLLJGIPN-UHFFFAOYSA-N
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Description

2-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the benzothiazole and isoindole intermediates. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The isoindole ring is often prepared via the condensation of phthalic anhydride with an amine. The final step involves the coupling of these intermediates with the tert-butylbenzyl group under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups in the isoindole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the aromatic rings.

Scientific Research Applications

2-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione apart is its combination of a benzothiazole ring, an isoindole ring, and a tert-butylbenzyl group. This unique structure provides distinct chemical reactivity and potential for diverse applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H22N2O2S2

Molecular Weight

458.6 g/mol

IUPAC Name

2-[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione

InChI

InChI=1S/C26H22N2O2S2/c1-26(2,3)17-10-8-16(9-11-17)15-31-25-27-21-13-12-18(14-22(21)32-25)28-23(29)19-6-4-5-7-20(19)24(28)30/h4-14H,15H2,1-3H3

InChI Key

FTJZWBSLLJGIPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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